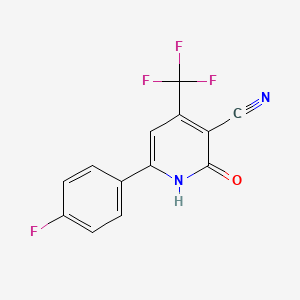

![molecular formula C17H14F3N3O3 B2435563 6,7-二甲氧基-N-[4-(三氟甲氧基)苯基]喹唑啉-4-胺 CAS No. 296234-68-9](/img/structure/B2435563.png)

6,7-二甲氧基-N-[4-(三氟甲氧基)苯基]喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

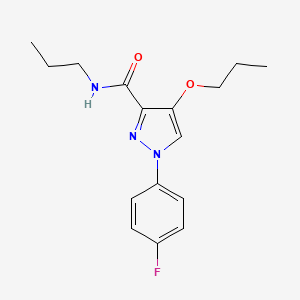

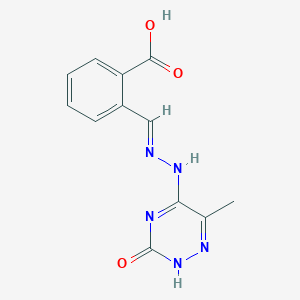

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine is unique and allows for diverse applications in various fields such as drug discovery and material science.科学研究应用

抗疟疾药物前导

已合成并评估了6,7-二甲氧基喹唑啉衍生物的抗疟疾活性。一种被鉴定为6,7-二甲氧基-N4-(1-苯乙基)-2-(吡咯烷-1-基)喹唑啉-4-胺的化合物表现出较高的抗疟疾活性,被认为是一种有前景的抗疟疾药物前导 (Mizukawa et al., 2021)。

结核菌抑制

一系列4-苯胺基喹喔啉和4-苯胺基喹唑啉,包括一种类似于6,7-二甲氧基-N-[4-(三氟甲氧基)苯基]喹唑啉-4-胺的化合物,显示出对结核分枝杆菌的强烈抑制活性。这些化合物表现出最小的毒性,表明在结核病治疗方面有进一步发展的潜力 (Asquith et al., 2019)。

作用机制

Target of Action

The primary target of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine is P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance .

Mode of Action

6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine: interacts with P-gp, inhibiting its function . This interaction results in an increase in the accumulation of cytotoxic agents inside the cells, thereby reversing drug resistance .

Biochemical Pathways

The inhibition of P-gp by 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine affects the efflux of Rh123, a substrate of P-gp, and suppresses the ATPase activity of P-gp . This leads to an increase in the intracellular concentration of cytotoxic agents, enhancing their efficacy .

Pharmacokinetics

The pharmacokinetic properties of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine Its ability to increase the accumulation of cytotoxic agents suggests that it may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine is the reversal of drug resistance in cells. It increases the potency of various multidrug resistance-related cytotoxic agents, leading to enhanced cell death .

属性

IUPAC Name |

6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c1-24-14-7-12-13(8-15(14)25-2)21-9-22-16(12)23-10-3-5-11(6-4-10)26-17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEUBQWVLAIIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)

![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)